molecular formula C21H17NO4S2 B2698397 (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid CAS No. 326888-48-6

(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid

Cat. No. B2698397
CAS RN: 326888-48-6
M. Wt: 411.49
InChI Key: HSPPBCOQOOMBEU-LSDHQDQOSA-N
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Description

(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid, also known as PTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PTB is a benzothiazole derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer.

Scientific Research Applications

properties

IUPAC Name

2-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S2/c1-15-11-13-17(14-12-15)28(25,26)22-20(16-7-3-2-4-8-16)27-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3,(H,23,24)/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPPBCOQOOMBEU-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid

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